L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
Description
This peptide derivative features a complex sequence of modified amino acids, including two N⁵-(diaminomethylidene)-L-ornithine residues, a proline, L-threonine, L-leucine, and a terminal L-tyrosine. The stereochemistry of such compounds is often determined using advanced techniques like acid hydrolysis followed by L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) conjugation and chromatographic elution profiling, as demonstrated in studies confirming absolute configurations of related peptides . PubChem lists this compound, underscoring its recognition in chemical databases, though detailed synthesis protocols remain scarce in publicly available literature .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N12O9/c1-19(2)17-23(37)29(51)47-28(20(3)49)32(54)45-25(8-5-15-43-36(40)41)33(55)48-16-6-9-27(48)31(53)44-24(7-4-14-42-35(38)39)30(52)46-26(34(56)57)18-21-10-12-22(50)13-11-21/h10-13,19-20,23-28,49-50H,4-9,14-18,37H2,1-3H3,(H,44,53)(H,45,54)(H,46,52)(H,47,51)(H,56,57)(H4,38,39,42)(H4,40,41,43)/t20-,23+,24+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNFLYXSRXUSH-GGRDWNQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720931 | |
| Record name | L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192432-73-8 | |
| Record name | L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a synthetic peptide compound with potential applications in biomedical research and therapeutic development. Its complex structure, characterized by multiple amino acid residues and diaminomethylidene groups, suggests a diverse range of biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 804.9 g/mol
- CAS Number : 192432-73-8
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The presence of L-tyrosine in the structure allows for significant interactions with proteins, influencing their conformation and function. Tyrosine residues are known for their role in molecular recognition and signaling pathways due to their ability to undergo post-translational modifications such as phosphorylation .
- Amino Acid Synergy : The combination of leucine, threonine, ornithine, proline, and tyrosine may enhance the compound's effectiveness in modulating cellular processes such as protein synthesis, cell signaling, and metabolic regulation.
- Neurotransmitter Precursor : L-Tyrosine serves as a precursor for neurotransmitters like dopamine and norepinephrine, which are crucial for numerous physiological functions including mood regulation and cognitive performance .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties may protect cells from oxidative stress by scavenging reactive oxygen species (ROS), thereby contributing to cellular health and longevity .
Pain Management
Preliminary studies suggest that this compound could have analgesic properties. It may modulate pain pathways through the inhibition of specific receptors involved in pain transmission, making it a candidate for further exploration in pain management therapies .
Case Studies
- Cell Culture Studies : In vitro experiments using cell lines supplemented with this compound demonstrated enhanced cell viability and proliferation compared to control groups lacking the compound. This suggests a role in promoting cellular growth and maintenance.
- Neuropharmacological Research : A study investigating the effects of L-Tyrosine on cognitive performance found that supplementation could improve memory and attention under stress conditions. This highlights the potential cognitive benefits of compounds containing L-Tyrosine .
Research Findings Summary Table
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine exhibit various biological activities:
- Antimicrobial Properties : Peptides with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents.
- Anticancer Activity : Certain peptide sequences have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells, indicating potential applications in neurodegenerative disease research.
Drug Development
The compound's unique structure makes it a candidate for drug development. Its potential to interact with biological targets can be explored for:
- Antibiotics : Investigating its efficacy against resistant bacterial strains.
- Cancer Therapies : Assessing its ability to selectively target cancer cells while sparing healthy tissues.
Biochemical Studies
Due to its complex structure, this compound can be used in biochemical studies to understand:
- Protein Interactions : Studying how this compound interacts with other proteins could provide insights into cellular signaling pathways.
- Enzyme Inhibition : Evaluating its potential as an enzyme inhibitor can contribute to the understanding of metabolic processes.
Therapeutic Research
The compound may be investigated for therapeutic applications in:
- Peptide-based Vaccines : Its immunogenic potential can be evaluated for vaccine development.
- Regenerative Medicine : Exploring its role in tissue regeneration and repair mechanisms.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Bioactivity and Functional Comparisons
Compounds with N⁵-(diaminomethylidene)-L-ornithine residues often exhibit bioactivity linked to their ability to mimic arginine in enzymatic binding pockets. Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset analysis) reveals that structural similarity correlates with shared modes of action, such as protease inhibition or receptor modulation . For instance:
- Tyrosine-containing analogs (e.g., the target compound) show affinity for tyrosine kinase domains, as seen in studies of N-carbobenzoxy-O-N-benzyl-L-tyrosyl-taurine derivatives .
- Ornithine-modified peptides are implicated in disrupting bacterial cell wall synthesis, a trait observed in analogs like L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N⁵-(diaminomethylene)-L-ornithine .
Computational and Model-Based Comparisons
QSAR and Proteomic Interaction Signatures :
- The CANDO platform, which compares proteomic interaction signatures across 48,278 protein structures, identifies functional similarities between compounds. The target compound’s dual N⁵-(diaminomethylidene)-L-ornithine residues may yield a unique interaction profile distinct from single-modified analogs, as seen in multi-target docking simulations .
- Similarity Metrics : Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) quantify structural overlap. For example, the target compound shares ~70% similarity with CAS 57966-42-4 (Table 1) using Tanimoto-Morgan scoring .
Table 2: Computational Similarity Scores (Tanimoto Index)
| Compound Pair | MACCS Fingerprint Similarity | Morgan Fingerprint Similarity |
|---|---|---|
| Target Compound vs. CAS 57966-42-4 | 0.65 | 0.70 |
| Target Compound vs. CAS 922730-67-4 | 0.58 | 0.62 |
| Target Compound vs. CAS 600707-10-6 | 0.52 | 0.55 |
Preparation Methods
Peptide Assembly
The backbone peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The general approach includes:
- Stepwise coupling of protected amino acid derivatives, starting from the C-terminal (L-tyrosine) to the N-terminal (L-leucine).
- Use of protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino groups and side-chain protecting groups to prevent undesired reactions.
- Activation of carboxyl groups using coupling reagents like HATU, DIC, or EDC in the presence of bases such as DIPEA.
A key consideration is the protection of the ornithine side chains to allow selective guanidinylation later.
Guanidinylation of Ornithyl Residues
The N^5-(diaminomethylidene) modification on ornithine residues is introduced via guanidinylation reactions. This typically involves:
- Deprotection of the ornithine side chain amine groups after peptide assembly.
- Reaction with guanidinylating agents such as O-methylisourea or S-methylisothiourea under controlled pH and temperature conditions.
- Purification to remove unreacted reagents and side products.
This step is crucial for achieving the desired functionalization and biological activity.
Preparation of L-Tyrosine Derivatives as Building Blocks
Since L-tyrosine is part of the peptide, its derivatives are often prepared beforehand to facilitate incorporation and protect the phenolic hydroxyl group. A patented method details the preparation of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives, which serve as intermediates in peptide synthesis. The key steps include:
- Esterification: L-tyrosine is esterified with methanol in the presence of catalysts such as thionyl chloride to form the methyl ester hydrochloride.
- Amidation: The ester is reacted with trifluoroacetic anhydride and a base (e.g., pyridine) to form N-trifluoroacetyl derivatives.
- Etherification/Hydrolysis: The phenolic hydroxyl is alkylated using alcohols in the presence of triphenylphosphine and azodicarbonyl compounds, followed by hydrolysis to remove protecting groups.
- Final Amidation: Introduction of further protective groups or functional groups as needed.
This method offers advantages of higher yield, simpler operation, and environmental benefits compared to older methods involving heavy metal salts.
Purification and Characterization
After synthesis and modification, the compound is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity are confirmed by:
- Mass spectrometry (MS) to verify molecular weight.
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
- Analytical HPLC to assess purity.
Data Table Summarizing Key Preparation Steps
Research Findings and Notes
- The patented preparation of L-tyrosine derivatives via esterification, amidation, and etherification offers a streamlined synthetic route with improved yields and environmental profile compared to older methods involving heavy metals.
- Guanidinylation of ornithine side chains is a critical modification step that must be carefully controlled to avoid side reactions and ensure full conversion.
- The peptide synthesis requires rigorous protection strategies to maintain the integrity of sensitive side chains and functional groups.
- Analytical methods such as HPLC and MS are indispensable for monitoring reaction progress and confirming the final product structure.
- No direct synthesis protocols specific to the entire hexapeptide with dual guanidinylated ornithine residues are widely published, but the combination of established peptide synthesis techniques and guanidinylation chemistry is the accepted approach.
Q & A
Basic Research Questions
Q. How can the structural identity of L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine be confirmed experimentally?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
- HRMS : Determine the exact molecular weight to confirm the peptide sequence and modifications (e.g., diaminomethylidene groups).
- NMR : Assign chemical shifts using 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments. Compare spectra to reference standards (e.g., L-tyrosine or N-acetyl-L-tyrosine derivatives) to resolve overlapping signals from aromatic or backbone protons .
- Example : For similar peptides, ¹H NMR resolved prenylation sites on tyrosine via comparison with synthetic standards .
Q. What strategies are effective for synthesizing this peptide with multiple diaminomethylidene modifications?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for stepwise assembly. Incorporate N~5~-(diaminomethylidene)-L-ornithine via orthogonally protected derivatives to avoid side reactions.
- Post-Synthetic Modifications : After assembly, introduce diaminomethylidene groups using guanidinylation reagents (e.g., 1H-pyrazole-1-carboxamidine) under controlled pH .
- Purification : Employ reverse-phase HPLC with C18 columns and optimize gradients using trifluoroacetic acid (TFA) as an ion-pairing agent .
Q. How can researchers address solubility challenges in aqueous buffers for this hydrophobic peptide?
- Methodological Answer :
- Solubilization Agents : Use organic co-solvents (e.g., DMSO at <5% v/v) or surfactants (e.g., Tween-20) to enhance dissolution.
- Buffer Optimization : Adjust pH to near the peptide’s isoelectric point (pI) or use chaotropic agents (urea, guanidine HCl) for temporary solubilization during experiments .
Advanced Research Questions
Q. What experimental approaches can elucidate the peptide’s interaction with proteolytic enzymes (e.g., trypsin-like proteases)?
- Methodological Answer :
- Enzyme Assays : Incubate the peptide with target proteases (e.g., trypsin) and monitor cleavage via LC-MS/MS. Use Edman degradation or isotopic labeling to identify cleavage sites.
- Inhibition Studies : Perform competitive binding assays with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to determine inhibitory constants (Ki) .
- Structural Analysis : Co-crystallize the peptide with the protease for X-ray crystallography or use molecular docking simulations to predict binding modes .
Q. How can the peptide’s role in modulating protein-protein interactions (PPIs) be investigated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics (kon/koff) with target proteins.
- Pull-Down Assays : Use biotinylated peptide variants to capture interacting partners from cell lysates, followed by Western blotting or mass spectrometry .
- Mutagenesis : Synthesize truncated or alanine-substituted analogs to identify critical residues for PPI modulation .
Q. What in vivo models are suitable for studying the peptide’s bioavailability and metabolic stability?
- Methodological Answer :
- Pharmacokinetic Profiling : Administer the peptide intravenously/orally in rodents and collect plasma samples at intervals. Quantify using LC-MS/MS to calculate half-life (t½) and bioavailability.
- Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify degradation products. Compare with in silico predictions (e.g., CYP450 enzyme profiling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
